Bamaluzole

Vue d'ensemble

Description

Bamaluzole is a GABA receptor agonist . It was patented as an anticonvulsant by Merck but was never marketed .

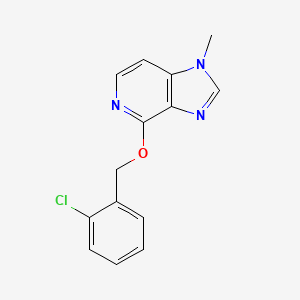

Molecular Structure Analysis

This compound’s molecular structure is based on the imidazo[4,5-c]pyridine system . The structural similarity of imidazo[4,5-c]pyridine to purines has prompted biological investigations to assess their potential therapeutic significance .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H12ClN3O and a molar mass of 273.72 g/mol . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, a boiling point of 444.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Applications De Recherche Scientifique

Agonistes des récepteurs GABA A

Les imidazo[4,5-c]pyridines, y compris le Bamaluzole, sont connues pour être des agonistes des récepteurs GABA A . Elles peuvent amplifier l'effet du neurotransmetteur GABA sur le récepteur GABA A, ce qui peut conduire à une augmentation du flux d'ions chlorure dans le neurone. Cela peut avoir un effet calmant sur le système nerveux, ce qui explique pourquoi ces composés sont souvent étudiés pour leur utilisation potentielle dans le traitement de conditions telles que l'anxiété, l'insomnie et l'épilepsie.

Inhibiteurs de la pompe à protons

Il a été constaté que certains imidazo[4,5-c]pyridines agissaient comme des inhibiteurs de la pompe à protons . Ces composés peuvent réduire la production d'acide gastrique en bloquant l'enzyme de la paroi de l'estomac qui produit l'acide. Cela peut aider à prévenir et à traiter des affections comme les ulcères d'estomac et le reflux gastro-œsophagien (RGO).

Inhibiteurs de l'aromatase

Les imidazo[4,5-c]pyridines peuvent également agir comme des inhibiteurs de l'aromatase . L'aromatase est une enzyme qui joue un rôle clé dans la biosynthèse des œstrogènes. En inhibant cette enzyme, ces composés peuvent réduire la production d'œstrogènes, ce qui peut être bénéfique dans le traitement des cancers sensibles aux œstrogènes, comme certaines formes de cancer du sein.

Médicaments anti-inflammatoires

Il a été constaté que certains imidazo[4,5-c]pyridines possédaient des propriétés anti-inflammatoires . Elles peuvent inhiber la production de certaines substances chimiques dans le corps qui causent l'inflammation. Cela les rend potentiellement utiles dans le traitement de maladies comme l'arthrite et d'autres maladies inflammatoires.

Mécanisme D'action

Target of Action

Bamaluzole primarily targets the GABA receptors . GABA (Gamma-Aminobutyric Acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

As a GABA receptor agonist , this compound enhances the effect of GABA at the receptor . This interaction results in an increased inhibitory effect of GABA on neuronal excitability, which can lead to effects such as sedation, anxiolysis, and anticonvulsion.

Biochemical Pathways

As a gaba receptor agonist, it is known to influence theGABAergic system . This system plays a crucial role in numerous disease conditions and is involved in various cellular pathways necessary for the proper functioning of neurons .

Pharmacokinetics

Understanding the pharmacokinetic and pharmacodynamic characteristics of drugs can help determine the best treatment strategy for drug-related toxicity .

Result of Action

The primary result of this compound’s action as a GABA receptor agonist is the enhancement of GABA’s inhibitory effect on neuronal excitability . This can lead to effects such as sedation, anxiolysis, and anticonvulsion. It was patented as an anticonvulsant by Merck but was never marketed .

Safety and Hazards

When handling Bamaluzole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propriétés

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-1-methylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c1-18-9-17-13-12(18)6-7-16-14(13)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGNABQSJLQUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CN=C2OCC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236080 | |

| Record name | Bamaluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87034-87-5 | |

| Record name | 4-[(2-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87034-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bamaluzole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087034875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamaluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAMALUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX1Q848LV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

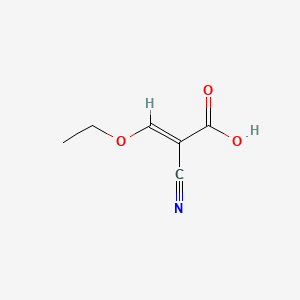

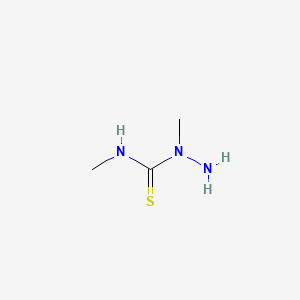

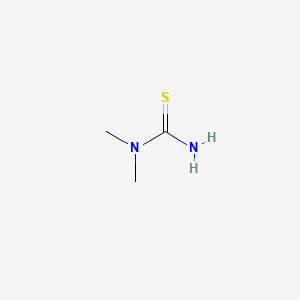

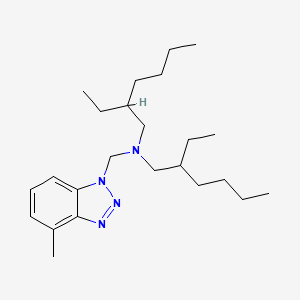

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)